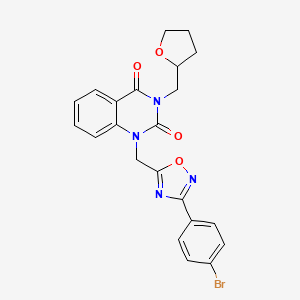

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring (bearing a 4-bromophenyl group) and a tetrahydrofuran (THF) moiety. Quinazoline-diones are known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The 4-bromophenyl group may enhance lipophilicity and target binding, while the oxadiazole and THF substituents likely influence solubility and metabolic stability.

Properties

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4O4/c23-15-9-7-14(8-10-15)20-24-19(31-25-20)13-26-18-6-2-1-5-17(18)21(28)27(22(26)29)12-16-4-3-11-30-16/h1-2,5-10,16H,3-4,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOFIXCVWHWXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, notable for its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A quinazoline core,

- An oxadiazole ring,

- A tetrahydrofuran moiety.

These structural elements contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound was tested against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated moderate to significant antibacterial activity.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 10 | 80 |

| 1 | Escherichia coli | 15 | 65 |

| 1 | Candida albicans | 11 | 80 |

The compound exhibited a broad spectrum of activity against both bacterial strains and fungi, outperforming some standard antibiotics like ampicillin in certain cases .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For example, compounds similar to the one have shown promising results in inhibiting cancer cell lines through targeted action on cellular pathways.

In a comparative study:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 (breast cancer) | 12.5 |

| 1 | HeLa (cervical cancer) | 15.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

One notable study focused on the synthesis and evaluation of various quinazoline derivatives for their biological activities. The results indicated that modifications at specific positions of the quinazoline ring could enhance antibacterial and anticancer activities significantly. For instance, introducing an oxadiazole moiety at the 3-position improved the compound's efficacy against resistant bacterial strains .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically:

- Antibacterial Mechanism : The compound inhibits DNA gyrase and topoisomerase IV, essential for bacterial DNA replication.

- Anticancer Mechanism : It interferes with protein kinases involved in signaling pathways that regulate cell growth and division.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar quinazoline compounds against various bacterial strains:

- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

- Efficacy : Compounds structurally related to 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties:

- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Testing

In a recent study involving the synthesized quinazoline derivatives, several compounds were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones ranging from 10 mm to 14 mm when compared to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound A | 12 | 70 |

| Compound B | 11 | 75 |

| Compound C | 14 | 60 |

Case Study 2: Anticancer Activity

Another study focused on evaluating the cytotoxic effects of quinazoline derivatives on human cancer cell lines. The findings revealed that some compounds significantly reduced cell viability at concentrations as low as 50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 45 |

| Compound E | HeLa | 30 |

| Compound F | A549 | 50 |

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several analogs (Table 1):

Key Observations :

Spectral and Physicochemical Data

Comparative spectral data (Table 2):

Notes:

Q & A

Q. What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole and quinazoline-dione moieties in this compound?

The synthesis typically involves multi-step protocols:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic or thermal conditions, as seen in analogous bromophenyl-oxadiazole syntheses .

- Quinazoline-dione assembly : Condensation of anthranilic acid derivatives with urea/thiourea, followed by functionalization at the N3 position using alkylation or nucleophilic substitution .

- Flow chemistry may enhance reproducibility and safety for exothermic steps, as demonstrated in heterocyclic syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromophenyl, tetrahydrofuran-methyl groups) .

- X-ray crystallography : Resolve stereochemical ambiguities, as applied to structurally related triazole and oxadiazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., bromine signature) .

- Infrared (IR) spectroscopy : Identify carbonyl stretches (quinazoline-dione C=O at ~1700 cm) and oxadiazole ring vibrations .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Target kinases or proteases, given the quinazoline-dione scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative activity .

- Computational docking : Prioritize targets via molecular docking against proteins with known oxadiazole/quinazoline interactions (e.g., EGFR, PARP) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Apply factorial or response surface methodologies to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights DoE for optimizing flow-chemistry parameters .

- Microwave-assisted synthesis : Reduce reaction times for cyclization steps, as demonstrated in analogous oxadiazole syntheses .

- In-line purification : Integrate continuous chromatography to isolate intermediates, minimizing side-product accumulation .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Dynamic NMR studies : Probe temperature-dependent conformational changes in the tetrahydrofuran-methyl group, which may cause signal splitting .

- DFT calculations : Compare computed H NMR chemical shifts with experimental data to validate tautomeric forms or rotational barriers .

- Heteronuclear correlation spectroscopy (HMBC/HSQC) : Clarify long-range coupling between the oxadiazole ring and adjacent substituents .

Q. What computational strategies are effective for studying its binding mechanisms?

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and interaction sites .

- Molecular Dynamics (MD) simulations : Model ligand-protein binding stability over time, focusing on the oxadiazole’s role in hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., bromine substitution) .

Q. How can crystallographic data address discrepancies in proposed tautomeric forms?

- Single-crystal X-ray diffraction : Unambiguously assign the quinazoline-dione’s keto-enol equilibrium, as done for triazole-thione analogs .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing patterns and stability .

Methodological Notes

- Synthetic Challenges : The bromophenyl group may sterically hinder cyclization steps; consider microwave activation or bulky solvent systems (e.g., DMF) .

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., ’s triazole derivatives) to avoid misassignment .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.